molecular formula C11H15ClO3S B13615593 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride

2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13615593
M. Wt: 262.75 g/mol
InChI Key: NCEZPHJOISVRIL-UHFFFAOYSA-N
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Description

2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,3,5-trimethylphenol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures to manage the reactivity of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .

Scientific Research Applications

2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into other molecules.

    Biology: It can be used to modify biological molecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: The compound is used in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate ester bonds .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Another sulfonyl chloride compound, but with a simpler structure.

    Benzenesulfonyl chloride: Similar in reactivity but with a different aromatic ring structure.

    Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar purposes.

Uniqueness

2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the 2,3,5-trimethylphenoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in specific synthetic applications where other sulfonyl chlorides may not be as effective .

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-(2,3,5-trimethylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-8-6-9(2)10(3)11(7-8)15-4-5-16(12,13)14/h6-7H,4-5H2,1-3H3

InChI Key

NCEZPHJOISVRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCCS(=O)(=O)Cl)C)C

Origin of Product

United States

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